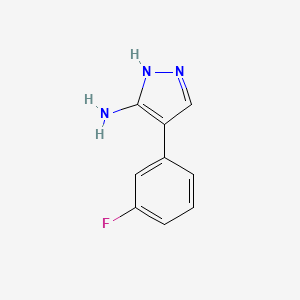

4-(3-Fluorophenyl)-1H-pyrazol-3-amine

Übersicht

Beschreibung

4-(3-Fluorophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a fluorophenyl group at the 4-position of the pyrazole ring imparts unique chemical and biological properties to this compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions often involve refluxing the reaction mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Fluorophenyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-inflammatory and Analgesic Development

4-(3-Fluorophenyl)-1H-pyrazol-3-amine serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating inflammatory conditions and pain management. Its structural properties allow it to interact effectively with biological targets, leading to the development of drugs with improved efficacy and reduced side effects compared to traditional analgesics.

Anticancer Research

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in anticancer therapies. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, making it a candidate for further investigation in targeted cancer treatments. For instance, a study demonstrated that pyrazole derivatives exhibited significant activity against MCF-7 breast cancer cells, with IC50 values indicating potent growth inhibition .

Agricultural Chemistry

Agrochemical Formulation

In agricultural applications, this compound is utilized in the formulation of herbicides and fungicides. Its effectiveness in enhancing crop protection while minimizing environmental impact aligns with sustainable agricultural practices. The compound's ability to disrupt pest life cycles makes it valuable in integrated pest management strategies.

Biochemical Research

Enzyme Inhibition Studies

The compound is employed in biochemical research to study enzyme inhibition mechanisms. Its interaction with specific enzymes can elucidate pathways involved in various diseases, aiding the development of targeted therapies. For example, studies have investigated its role as an inhibitor in metabolic pathways relevant to cancer and inflammatory diseases .

Material Science

Development of Advanced Materials

this compound is explored for its potential in creating advanced materials such as polymers and coatings. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for industrial applications where durability and performance are critical .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated significant cytotoxic effects on several cancer cell lines, suggesting that modifications to the pyrazole structure could enhance therapeutic efficacy .

Case Study 2: Agricultural Efficacy

Research on the use of this compound as a herbicide demonstrated its effectiveness in controlling weed populations while preserving crop yields. Field trials revealed that formulations containing this compound outperformed traditional herbicides in both efficacy and environmental safety .

Wirkmechanismus

The mechanism of action of 4-(3-Fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole core structure but has different substituents, leading to distinct chemical and biological properties.

3-Fluorophenyl derivatives: Other compounds with a 3-fluorophenyl group may exhibit similar reactivity and applications but differ in their specific functional groups and overall structure.

Uniqueness

4-(3-Fluorophenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science, where precise control over molecular interactions is crucial.

Biologische Aktivität

4-(3-Fluorophenyl)-1H-pyrazol-3-amine, a pyrazole derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which allows for interaction with various biological targets. This article provides a comprehensive overview of its biological activity, synthesizing findings from multiple studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8FN3, with a molecular weight of 179.18 g/mol. The presence of a fluorine atom in the phenyl ring enhances its lipophilicity and potentially its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be as low as 0.22 μg/mL, indicating potent antimicrobial efficacy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. In a series of experiments, it was found to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases. The IC50 values for anti-inflammatory activity were comparable to those of standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

This compound has shown promise as an anticancer agent. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways critical for cancer cell survival and proliferation. Additionally, its antimicrobial action may be linked to disruption of bacterial cell wall synthesis or function .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study reported a significant reduction in bacterial load when treated with the compound, supporting its potential as a therapeutic agent against resistant strains .

Case Study 2: Anti-inflammatory Properties

In another study focused on inflammatory diseases, the compound was administered to animal models exhibiting symptoms similar to rheumatoid arthritis. Results indicated a marked decrease in joint inflammation and pain, highlighting its therapeutic potential in managing chronic inflammatory conditions .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-(3-fluorophenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONYBEHEKIRSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602564 | |

| Record name | 4-(3-Fluorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301373-68-2 | |

| Record name | 4-(3-Fluorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.